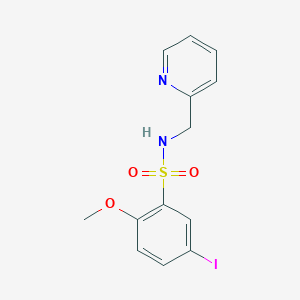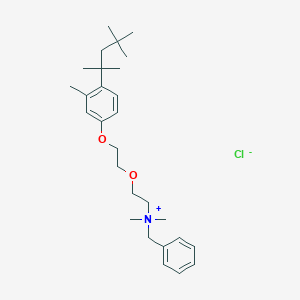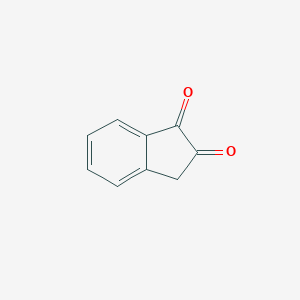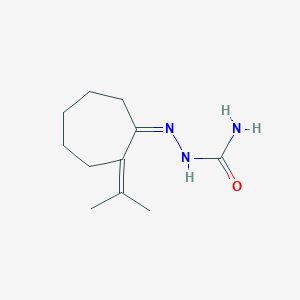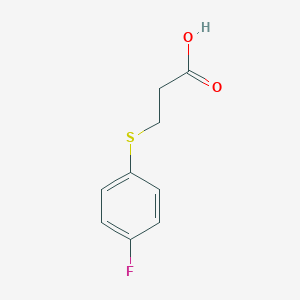![molecular formula C20H34O B102583 3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene CAS No. 19123-29-6](/img/structure/B102583.png)
3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene, also known as β-asarone, is a natural organic compound that belongs to the class of phenylpropanoids. It is commonly found in several plants, including Acorus calamus, Acorus americanus, and Acorus gramineus. β-asarone has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene and related compounds have been explored for their antimicrobial properties. For example, a study by Radwan et al. (2020) synthesized ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]-chromene-2-carboxylate and related complexes, and investigated their structural properties and antimicrobial activity, demonstrating the potential of these compounds in antimicrobial research (Radwan et al., 2020).
Photochromism Studies
The photochromic behavior of chromene derivatives has been a subject of interest in scientific research. Hobley et al. (2000) studied the photochromism of chromene crystals, including compounds like 3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene, to understand their light-induced color-changing properties (Hobley et al., 2000).
Synthesis and Catalysis
The synthesis of various derivatives of 1H-benzo[f]chromenes, including efficient methods and catalytic systems, has been widely studied. Damavandi et al. (2012) reported on the multicomponent synthesis of 1-ethoxy-3-(4-aryl)-1-phenyl-1H-benzo[f]chromene derivatives, which highlights the chemical versatility of these compounds (Damavandi et al., 2012). Additionally, Sandaroos and Damavandi (2013) developed a novel method for synthesizing disubstituted and trisubstituted 1H-benzo[f]chromene derivatives using ultrasound-assisted one-pot synthesis, demonstrating advancements in green chemistry and synthesis techniques (Sandaroos & Damavandi, 2013).
Cytotoxicity and Potential Therapeutic Uses
The potential cytotoxic activity of chromene derivatives has also been explored. Reddy et al. (2012) synthesized novel octahydrochromeno[4,3-a]xanthen-1(2H)-one derivatives and evaluated their cytotoxicity against carcinoma cell lines, suggesting potential therapeutic applications (Reddy et al., 2012).
Eigenschaften
CAS-Nummer |
19123-29-6 |
|---|---|
Produktname |
3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene |
Molekularformel |
C20H34O |
Molekulargewicht |
290.5 g/mol |
IUPAC-Name |
3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene |
InChI |
InChI=1S/C20H34O/c1-7-18(4)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)21-18/h7,15-16H,1,8-14H2,2-6H3 |
InChI-Schlüssel |
IGGWKHQYMAJOHK-UHFFFAOYSA-N |
SMILES |
CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C |
Kanonische SMILES |
CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C |
Synonyme |
3-Ethenyldodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



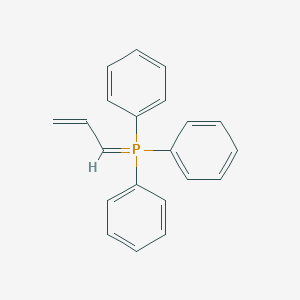
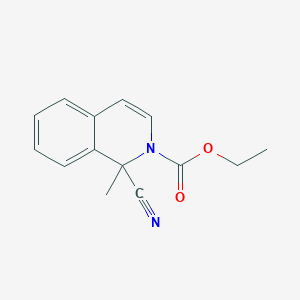
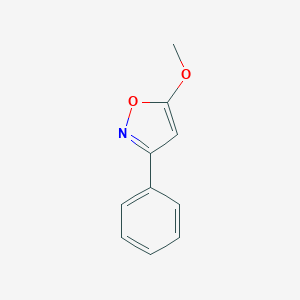
![(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane](/img/structure/B102503.png)
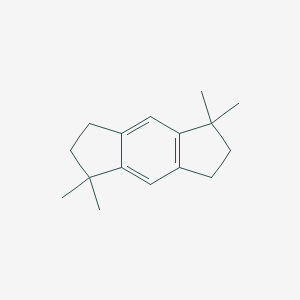
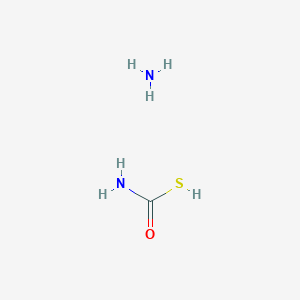
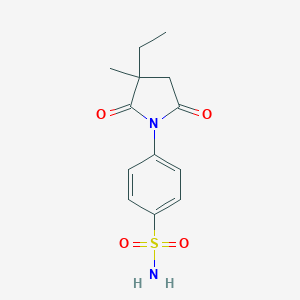
![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B102511.png)
